molecular formula C13H13F2NO2S2 B13331984 Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole

Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole

Cat. No.: B13331984
M. Wt: 317.4 g/mol
InChI Key: MQEZVYUQDDQAJZ-PBINXNQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole is a complex organic compound that features a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

One common method for synthesizing benzothiazole derivatives is through the reaction of 2-aminothiophenol with carboxylic acids or their derivatives . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

    2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: Similar structure but different substituents.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity.

Properties

Molecular Formula

C13H13F2NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[(3S,4R)-3,4-difluorocyclopentyl]methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C13H13F2NO2S2/c14-9-5-8(6-10(9)15)7-20(17,18)13-16-11-3-1-2-4-12(11)19-13/h1-4,8-10H,5-7H2/t8?,9-,10+

InChI Key

MQEZVYUQDDQAJZ-PBINXNQUSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1CS(=O)(=O)C2=NC3=CC=CC=C3S2)F)F

Canonical SMILES

C1C(CC(C1F)F)CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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